molecular formula C11H12N2O2 B8761607 9-Hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidine-4-one

9-Hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidine-4-one

Cat. No.: B8761607
M. Wt: 204.22 g/mol
InChI Key: TXFWVAQBEGQXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidine-4-one is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

9-hydroxy-2-propylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H12N2O2/c1-2-4-8-7-10(15)13-6-3-5-9(14)11(13)12-8/h3,5-7,14H,2,4H2,1H3

InChI Key

TXFWVAQBEGQXIX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2C=CC=C(C2=N1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 31.5 g of ethyl butyrylacetate, 11.0 g of 2-amino-3-pyridinol, 125 ml of ethyleneglycol monomethyl ether, and 1.0 g of p-toluenesulfonic acid is stirred and heated under reflux for 21 hours and then allowed to cool. The product that crystallizes is filtered and dried to give 10.1 g of 9-hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one, m.p. 95°-96°. The filtrate is concentrated to one-half volume to give 5.8 g of solid, m.p. 92°-94°. This is extracted with two 50 ml portions of boiling diisopropyl ether to leave behind 1.0 g of an insoluble solid. From the diisopropyl ether extracts there is obtained 3.8 g of additional product, m.p. 95°-96°. The 1.0 g of solid insoluble in diisopropyl ether is recrystallized from acetonitrile to give 0.60 g of 9-hydroxy-2-propyl-4 H-pyrido[1,2-a]pyrimidin-4-one, salt with p-toluenesulfonic acid, m.p. 202° -204°. The same salt is prepared by mixing rapidly hot solutions of 1.40 g of the product, m.p. 95°-96° in 15 ml of acetonitrile and 1.30 g of p-toluenesulfonic acid in 15 ml of acetonitrile. A clear solution forms briefly and then the salt crystallizes. The yield of salt, m.p. 202°-204°, is 2.16 g.
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

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